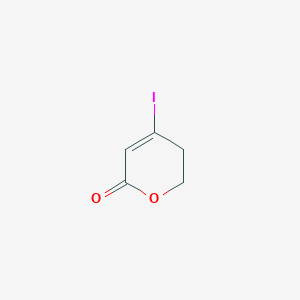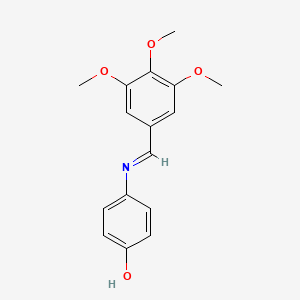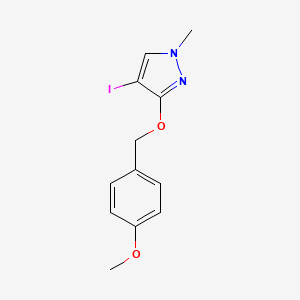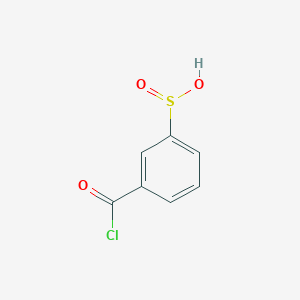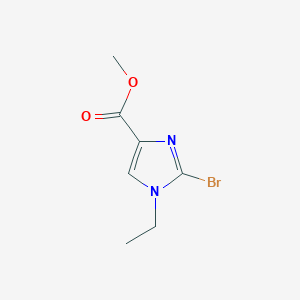
Methyl 2-bromo-1-ethyl-1H-imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-1-ethyl-1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 2-position, an ethyl group at the 1-position, and a methyl ester group at the 4-position of the imidazole ring. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-1-ethyl-1H-imidazole-4-carboxylate typically involves the bromination of an imidazole precursor followed by esterification. One common method involves the reaction of 1-ethylimidazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 2-position. This is followed by the esterification of the resulting 2-bromo-1-ethylimidazole with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-1-ethyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group at the 1-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted imidazoles with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-1-ethyl-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-1-ethyl-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The bromine atom and ester group can interact with various molecular targets, leading to changes in cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group at the 1-position.
Methyl 2-chloro-1-ethyl-1H-imidazole-4-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom at the 2-position.
Ethyl 1-methyl-1H-imidazole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group at the 4-position.
Uniqueness
Methyl 2-bromo-1-ethyl-1H-imidazole-4-carboxylate is unique due to the combination of its bromine atom, ethyl group, and methyl ester group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H9BrN2O2 |
|---|---|
Molekulargewicht |
233.06 g/mol |
IUPAC-Name |
methyl 2-bromo-1-ethylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-10-4-5(6(11)12-2)9-7(10)8/h4H,3H2,1-2H3 |
InChI-Schlüssel |
MHEPSRHQIWENEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(N=C1Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


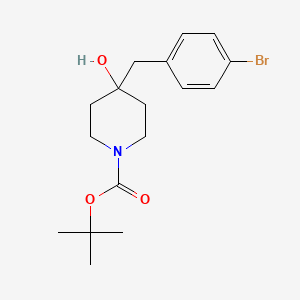
![[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B13977800.png)


![Tert-butyl4-[2-hydroxy-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13977817.png)

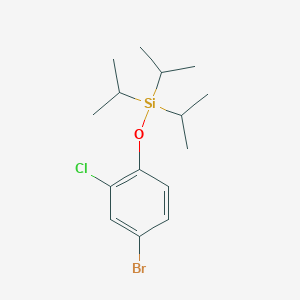
![5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13977845.png)
